molecular formula C3H5N3O3 B14307015 (R)-3-azido-2-hydroxypropanoic acid CAS No. 111651-48-0

(R)-3-azido-2-hydroxypropanoic acid

Cat. No.: B14307015
CAS No.: 111651-48-0
M. Wt: 131.09 g/mol
InChI Key: NEYYWZWMFRJFDX-UWTATZPHSA-N
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Description

®-2-Hydroxy-3-azidopropionic acid is a chiral compound with significant interest in organic chemistry and biochemistry due to its unique structure and reactivity. This compound features a hydroxyl group, an azido group, and a carboxylic acid group attached to a three-carbon backbone, making it a versatile intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Hydroxy-3-azidopropionic acid typically involves the following steps:

    Starting Material: The synthesis often begins with a chiral precursor such as ®-2,3-dihydroxypropionic acid.

    Azidation: The hydroxyl group at the 3-position is converted to an azido group using reagents like sodium azide (NaN₃) under suitable conditions, such as in the presence of a catalyst or under specific temperature and pH conditions.

    Purification: The resulting product is purified using techniques like recrystallization or chromatography to obtain the desired ®-2-Hydroxy-3-azidopropionic acid in high purity.

Industrial Production Methods

Industrial production of ®-2-Hydroxy-3-azidopropionic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, cost-effectiveness, and safety, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-2-Hydroxy-3-azidopropionic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: The azido group can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of ®-2-oxo-3-azidopropionic acid.

    Reduction: Formation of ®-2-hydroxy-3-aminopropionic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-2-Hydroxy-3-azidopropionic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential role in biochemical pathways and as a building block for bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of ®-2-Hydroxy-3-azidopropionic acid involves its interaction with various molecular targets and pathways:

    Azido Group: The azido group can undergo click chemistry reactions, forming stable triazole rings with alkynes, which is useful in bioconjugation and drug development.

    Hydroxyl Group: The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Hydroxy-3-aminopropionic acid: Similar structure but with an amine group instead of an azido group.

    ®-2,3-Dihydroxypropionic acid: Lacks the azido group, featuring two hydroxyl groups instead.

Uniqueness

®-2-Hydroxy-3-azidopropionic acid is unique due to the presence of both a hydroxyl and an azido group, providing a versatile platform for various chemical modifications and applications. Its chiral nature also adds to its significance in stereoselective synthesis and research.

Properties

CAS No.

111651-48-0

Molecular Formula

C3H5N3O3

Molecular Weight

131.09 g/mol

IUPAC Name

(2R)-3-azido-2-hydroxypropanoic acid

InChI

InChI=1S/C3H5N3O3/c4-6-5-1-2(7)3(8)9/h2,7H,1H2,(H,8,9)/t2-/m1/s1

InChI Key

NEYYWZWMFRJFDX-UWTATZPHSA-N

Isomeric SMILES

C([C@H](C(=O)O)O)N=[N+]=[N-]

Canonical SMILES

C(C(C(=O)O)O)N=[N+]=[N-]

Origin of Product

United States

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